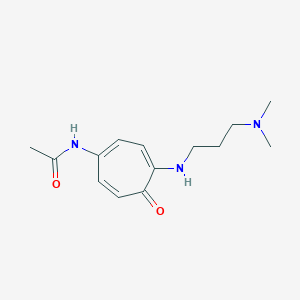

Marbofloxacin Impurity B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Marbofloxacin Impurity B Analysis

Synthesis Analysis

The synthesis of fluoroquinolones like marbofloxacin can lead to the formation of impurities. For instance, in the related compound moxifloxacin, impurities have been identified and characterized using high-performance liquid chromatography (HPLC) and isolated from enriched mother liquors. These impurities were structurally elucidated using nuclear magnetic resonance (NMR), infrared (IR), and mass spectral data . Although the specific impurities of marbofloxacin are not detailed in the provided papers, similar analytical techniques could be applied to identify and characterize impurities in marbofloxacin synthesis.

Molecular Structure Analysis

The molecular structure of marbofloxacin impurities can be analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the impurities, which is crucial for understanding their chemical behavior and potential impact on the drug's efficacy and safety .

Chemical Reactions Analysis

The impurities in marbofloxacin may undergo various chemical reactions, especially under stress conditions. For example, significant degradation of marbofloxacin was observed under acidic conditions, and moderate degradation occurred under oxidative stress. These degradation products were well-resolved from the main peak and its impurities, indicating that the impurities themselves may be stable under these conditions . Understanding these reactions is essential for developing strategies to minimize impurity formation and ensure drug stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of marbofloxacin impurities can be assessed using chromatographic methods. A novel stability-indicating reversed-phase ion-pair chromatographic method has been developed for the quantitation of impurities in marbofloxacin tablets. This method is capable of separating impurities in the presence of degradation products, which is vital for accurate quantification and quality control. The method was validated and met the requirements of the Veterinary International Conference on Harmonization . Additionally, an enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of marbofloxacin residues in beef and pork, demonstrating the practical applications of such analytical techniques in food safety .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Studies on marbofloxacin have elaborated on its pharmacokinetic properties and pharmacodynamic activities across different animal models, highlighting its effective distribution and therapeutic potential. For instance, a PBPK model developed to predict marbofloxacin distribution in pigs underscored the drug's ability to predictably distribute across plasma and edible tissues, facilitating estimates of withdrawal periods in food-producing animals (Viel et al., 2023). Similarly, the pharmacokinetics of marbofloxacin were investigated in horses, revealing significant bioavailability and supporting its use in designing rational dosage regimens for equine infectious pathologies (Bousquet-Mélou et al., 2010).

Analytical Methods for Quantification and Stability Indication

The development and validation of analytical methods for quantifying marbofloxacin and assessing its stability are crucial for both pharmaceutical quality control and environmental monitoring. A novel stability-indicating reversed-phase ion-pair chromatographic method has been validated for quantitating impurities in marbofloxacin tablets, demonstrating the method's effectiveness in distinguishing marbofloxacin from its degradation products and impurities (Maheshwari et al., 2018). Such analytical techniques are essential for ensuring the quality of marbofloxacin pharmaceutical preparations and could be applied to study specific impurities like Impurity B.

Environmental Impact and Degradation

Research has also delved into the environmental impact and degradation patterns of marbofloxacin, with studies examining its photodegradation in natural waters. This research is vital for understanding how veterinary antibiotics like marbofloxacin, and by extension, their impurities, behave and degrade in the environment, potentially informing strategies for mitigating antibiotic resistance (Sturini et al., 2010).

特性

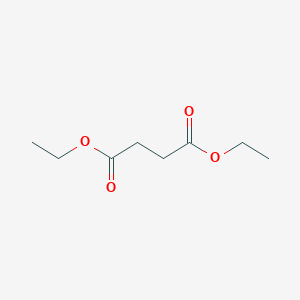

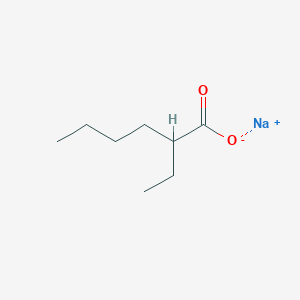

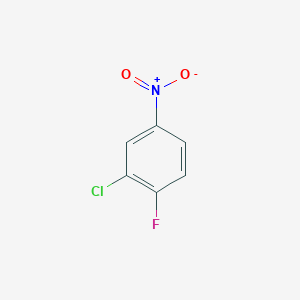

IUPAC Name |

6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFVEYBFZJOXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marbofloxacin Impurity B | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)